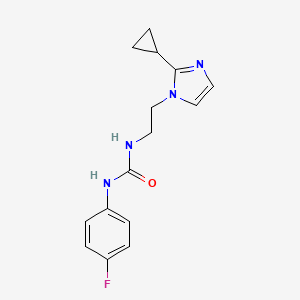
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as CPI-444 and belongs to a class of drugs known as small molecule inhibitors.
Wirkmechanismus
The mechanism of action of CPI-444 involves the inhibition of the adenosine A2A receptor. This receptor is involved in regulating immune responses and inflammation, and its inhibition by CPI-444 has been shown to have potential therapeutic benefits in several disease states.
Biochemical and Physiological Effects:
CPI-444 has been shown to have several biochemical and physiological effects, including the inhibition of immune cell proliferation, the suppression of cytokine production, and the modulation of T cell activity. Additionally, CPI-444 has been shown to have potential anti-tumor effects in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPI-444 in lab experiments is its specificity for the adenosine A2A receptor, which allows for more targeted and precise experiments. However, one limitation of using CPI-444 is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on CPI-444, including the development of more potent and selective inhibitors, the exploration of combination therapies, and the investigation of CPI-444 in additional disease states. Additionally, further research is needed to better understand the long-term safety and efficacy of CPI-444 in humans.
Synthesemethoden
The synthesis of CPI-444 involves several steps, including the reaction of 2-cyclopropyl-1H-imidazole with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 4-fluoroaniline to form the desired urea product.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been studied for its potential therapeutic applications in several areas, including cancer, autoimmune diseases, and inflammation. Specifically, CPI-444 has been shown to inhibit the activity of the adenosine A2A receptor, which is involved in regulating immune responses and inflammation.
Eigenschaften
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c16-12-3-5-13(6-4-12)19-15(21)18-8-10-20-9-7-17-14(20)11-1-2-11/h3-7,9,11H,1-2,8,10H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITALHVRFWOOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

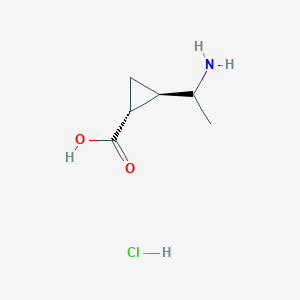
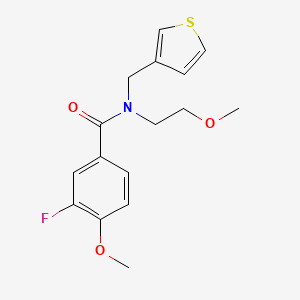
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
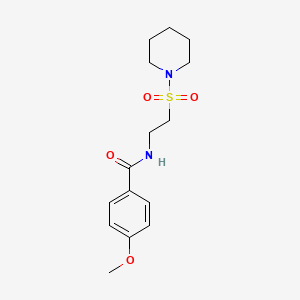
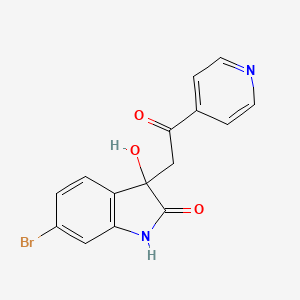
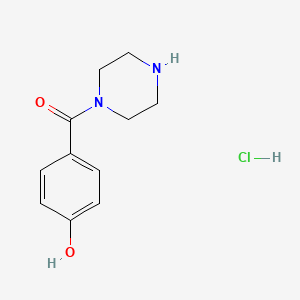
![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)
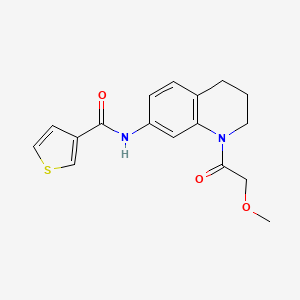
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)
